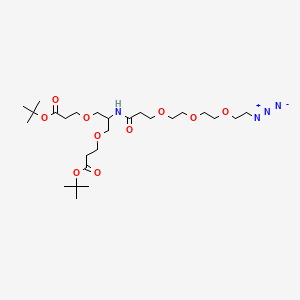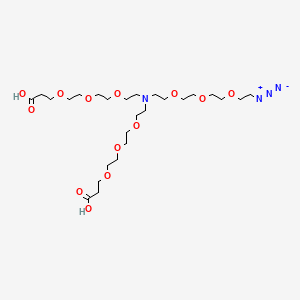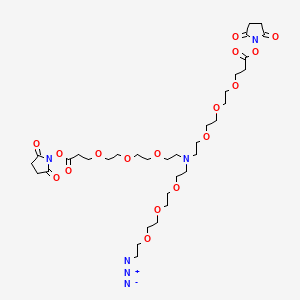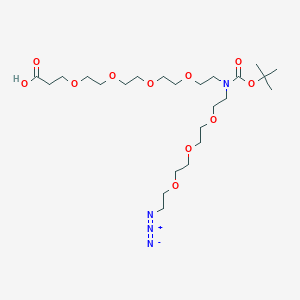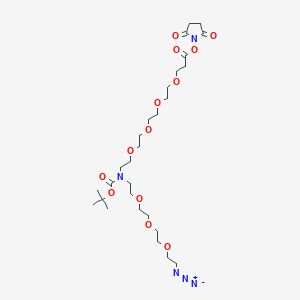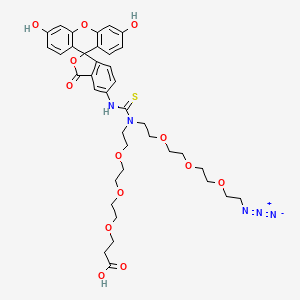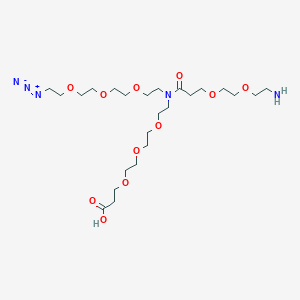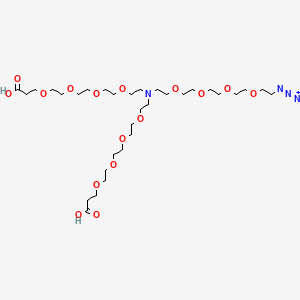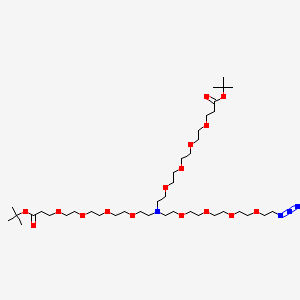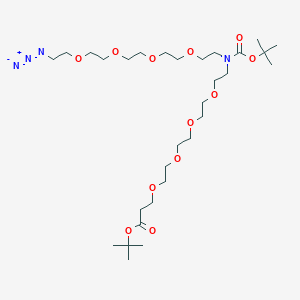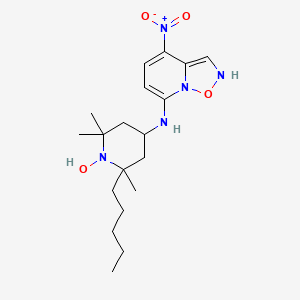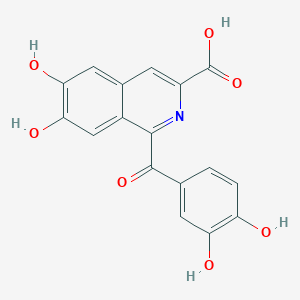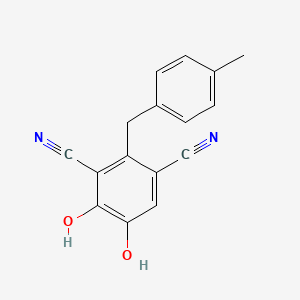
Neluxicapone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neluxicapone is an antiparkinsonian compound.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Bioavailability
- Opicapone in Levodopa Treatment : Neluxicapone, known as opicapone, is researched for its role in enhancing levodopa treatment in Parkinson's disease. It significantly increases systemic and central levodopa bioavailability by inhibiting catechol-O-methyltransferase (COMT) activity, which is pivotal in managing Parkinson's disease (Bonifácio et al., 2014).
- Pharmacokinetics in Healthy Subjects : Studies demonstrate that opicapone is well-tolerated with dose-proportional kinetics in healthy subjects. It exhibits marked and sustained inhibition of erythrocyte soluble COMT activity, suggesting its utility for once-daily administration in clinical settings (Almeida et al., 2013).
Pharmacological Profile
- Pharmacological Properties : Opicapone's pharmacological properties, including potential cytotoxic effects, have been evaluated to address the limitations of existing COMT inhibitors in the treatment of Parkinson's disease (Bonifácio et al., 2015).
Efficacy in Parkinson's Disease
- Impact on Parkinson's Disease : Clinical trials have shown opicapone's efficacy in reducing off time in Parkinson's disease patients without increasing on time with troublesome dyskinesias. Its long-term efficacy and safety have been evaluated, indicating its potential as a first-line therapy for motor complications in Parkinson's disease (Ferreira et al., 2015).
Cardiac Safety
- Cardiac Repolarization Study : A thorough QT/QTc study has shown that opicapone does not induce a clinically significant prolongation of the QTc interval, indicating its safety in terms of cardiac repolarization (Pinto et al., 2015).
Safety and Tolerability
- Safety Profile in Parkinson's Disease : Opicapone has a good safety and tolerability profile, with no serious adverse events suggesting hepatic toxicity. It is deemed suitable for long-term use in managing Parkinson's disease motor fluctuations (Lees et al., 2019).
Propiedades
Número CAS |
1498323-18-4 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.284 |
Nombre IUPAC |
4,5-dihydroxy-2-[(4-methylphenyl)methyl]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C16H12N2O2/c1-10-2-4-11(5-3-10)6-13-12(8-17)7-15(19)16(20)14(13)9-18/h2-5,7,19-20H,6H2,1H3 |
Clave InChI |
GILLLKMLIBNDKV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=C(C(=C(C=C2C#N)O)O)C#N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Neluxicapone; Neluxicapona; Neluxicaponum |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



